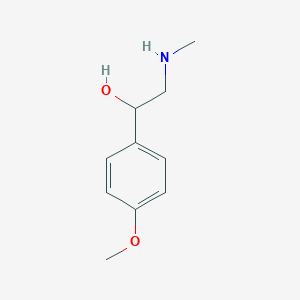

1-(4-Methoxyphenyl)-2-(methylamino)ethanol

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLPVZQFUJSAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556217 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-87-0 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 4 Methoxyphenyl 2 Methylamino Ethanol

Stereoselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer of 1-(4-methoxyphenyl)-2-(methylamino)ethanol is paramount. Various strategies have been developed to achieve high enantiomeric purity.

Asymmetric Reduction Pathways of Precursor Ketones

A primary route to chiral this compound involves the asymmetric reduction of its precursor ketone, 4-methoxy-α-(methylamino)acetophenone. Biocatalysis has emerged as a powerful tool for this transformation. For instance, the use of immobilized Rhodotorula glutinis cells has been shown to asymmetrically reduce various acetophenone (B1666503) analogues to their corresponding (S)-alcohols with high enantiopurity (>99%). nih.gov This method offers the advantage of high selectivity and the potential for preparative scale synthesis. nih.gov Similarly, resting cells of Rhodotorula mucilaginosa have been employed to produce (S)-1-phenylethanol derivatives with high enantiomeric excess. researchgate.net Plant-based biocatalysts, such as immobilized carrots (Daucus carota), have also demonstrated the ability to reduce acetophenone to its corresponding alcohol with high conversion and enantioselectivity. researchgate.net The biocatalytic reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been studied in various reaction systems, including ionic liquid-containing co-solvent systems, which can enhance reaction efficiency. cjcatal.com

Chiral Auxiliary-Mediated Asymmetric Induction (e.g., Sulfinamide-based, Oxazolidinone-based)

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy offers a robust method for asymmetric synthesis.

Sulfinamide-based Auxiliaries: tert-Butanesulfinamide is a versatile chiral auxiliary. wikipedia.org The addition of a Grignard reagent to a tert-butanesulfinyl aldimine or ketimine proceeds with high diastereoselectivity to furnish branched sulfinamides. This stereocontrol is rationalized by a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

Oxazolidinone-based Auxiliaries: Chiral oxazolidinones, which can be prepared from readily available amino alcohols, are widely used in stereoselective reactions. wikipedia.org Acylation of the oxazolidinone followed by a diastereoselective reaction, such as an aldol (B89426) reaction, allows for the creation of new stereocenters with high control. wikipedia.org

Pseudoephenamine: A practical alternative to pseudoephedrine, pseudoephenamine serves as a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. nih.govharvard.edu Amides derived from pseudoephenamine tend to be crystalline, facilitating purification. nih.gov

| Chiral Auxiliary Type | Key Features |

| Sulfinamide-based | Versatile, high diastereoselectivity in additions to imines via a six-membered ring transition state. wikipedia.org |

| Oxazolidinone-based | Widely used in stereoselective aldol reactions, establishing two contiguous stereocenters. wikipedia.org |

| Pseudoephenamine | Effective in asymmetric alkylation reactions, often leading to crystalline derivatives. nih.govharvard.edu |

Enantioselective Catalysis in C-C and C-N Bond Formation Reactions

Catalytic asymmetric reactions are highly efficient methods for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdma.ch

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. While specific examples for the direct synthesis of this compound are not detailed in the provided search results, the principles of organocatalysis are well-established for similar transformations. For example, chiral phosphoric acids have been used as catalysts in enantioselective electrosynthesis, achieving high enantiomeric excess. mdpi.com

Transition metal catalysts, particularly those with chiral ligands, are highly effective for a wide range of asymmetric reactions. iupac.org

Palladium Catalysis: Chiral ferrocenylphosphine-palladium complexes have demonstrated high efficiency in asymmetric allylic alkylation reactions, producing products with high enantiomeric excess. iupac.org

Gold Catalysis: Gold(I) complexes with chiral ferrocenylphosphine ligands have been used to catalyze asymmetric aldol reactions of isocyanoacetate with aldehydes, yielding optically active oxazolines with high enantioselectivity. iupac.org

Zirconium Catalysis: A zirconium catalyst prepared from Zr(O-t-Bu)4 and a chiral binaphthol derivative has been used in enantioselective Mannich-type reactions of α-alkoxy enolates with imines to produce β-amino esters with good diastereoselectivity and enantioselectivity. mdma.ch

Nickel Catalysis: An electrochemical nickel-catalyzed synthesis has been developed for the enantioselective formation of biaryl compounds using pyridine-oxazoline as chiral ligands. mdpi.com

While the direct application of iron catalysts for the synthesis of this compound was not explicitly found, the broader field of metal-catalyzed asymmetric synthesis provides a strong foundation for developing such methodologies. mdma.chmdpi.comiupac.org

Diastereomeric Resolution Techniques and Chromatographic Separation of Isomers

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is the most common method of resolution. wikipedia.org A racemic amine, such as a precursor to this compound, can be reacted with a chiral acid, like tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.orggoogle.commdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgmdpi.com The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base. libretexts.org For instance, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine has been successfully resolved using derivatives of tartaric acid. google.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. google.com For example, the enantiomeric purity of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine has been determined using HPLC with an AmyCoat® stationary phase. google.com

Development of Efficient Synthetic Routes

The synthesis of this compound can be achieved through various strategic pathways, each designed to maximize efficiency, yield, and purity. These routes leverage convergent and divergent strategies, one-pot reactions, and carefully optimized conditions.

Convergent and Divergent Synthetic Pathways

Modern synthetic strategies for this compound often employ both convergent and divergent approaches to construct the target molecule efficiently.

A prevalent convergent synthesis begins with precursors already containing the 4-methoxyphenyl (B3050149) moiety. A key intermediate in this approach is an α-haloketone, such as 2-bromo-1-(4-methoxyphenyl)ethanone, which can be synthesized from 4-methoxyacetophenone. rsc.org This intermediate then undergoes a nucleophilic substitution reaction with methylamine (B109427) to form the final amino alcohol structure. Another convergent route involves the reductive amination of 4-methoxyacetophenone. This can be achieved by forming a Schiff base with methylamine, which is subsequently reduced.

Divergent pathways offer the flexibility to create a library of analogous compounds from a common intermediate. For instance, a central intermediate like 2-bromo-1-(4-methoxyphenyl)ethanone can be reacted with a variety of primary or secondary amines, leading to a diverse set of N-substituted amino alcohols. This approach is highly valuable in medicinal chemistry for structure-activity relationship studies. An alternative divergent strategy starts with 4-methoxybenzaldehyde, which can be treated with different nucleophiles to build complexity. google.com

One-Pot and Multi-Component Reaction Sequences

To enhance synthetic efficiency and atom economy, one-pot and multi-component reactions (MCRs) are increasingly explored.

One-pot synthesis streamlines processes by performing multiple reaction steps in a single reactor without isolating intermediates. A relevant example is the synthesis of the structurally related compound venlafaxine, which can be prepared in a one-pot process involving the condensation of 4-methoxyphenylacetonitrile (B141487) with cyclohexanone, followed by a catalytic reduction. epo.org This methodology minimizes solvent waste and purification steps. A similar strategy could be adapted for this compound. Some general one-pot methods, such as a tandem aldol reaction followed by a Ritter reaction, demonstrate the potential of these sequences for producing β-acylamino ketones, which are related structures. organic-chemistry.org

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org The Mannich and Strecker reactions are classic examples of MCRs that form β-amino carbonyl compounds and α-amino nitriles, respectively. mdpi.comcaltech.edu A hypothetical MCR for synthesizing the target compound could involve the reaction of 4-methoxybenzaldehyde, methylamine, and a suitable cyanide source in a Strecker-type reaction, followed by reduction of the resulting α-amino nitrile. The success of an MCR depends critically on managing the complex network of reaction equilibria to favor the formation of the desired product over side reactions. organic-chemistry.org

Optimization of Reaction Conditions and Reagent Selection

The selection of reagents and the fine-tuning of reaction conditions are paramount for the successful synthesis of this compound. Key parameters include the choice of starting materials, solvents, catalysts, temperature, and pressure, each having a significant impact on reaction outcomes, including yield and stereoselectivity.

For instance, in hydrogenation reactions to reduce nitrile or imine intermediates, the choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and solvent (e.g., methanol, ethanol) is crucial. epo.orggoogle.com The addition of reagents like sodium borohydride (B1222165) can sometimes enhance the efficiency of these reductions. google.com Acid catalysts, such as p-toluenesulfonic acid, are often employed to facilitate the formation of imine intermediates from ketones and amines. google.com

Below is a table summarizing the influence of various reaction parameters on the synthesis.

Interactive Data Table: Optimization of Synthetic Parameters

| Parameter | Options | Typical Conditions | Effect on Reaction |

|---|---|---|---|

| Starting Material | 4-methoxyacetophenone, 4-methoxybenzaldehyde, 2-bromo-1-(4-methoxyphenyl)ethanone | N/A | Determines the overall synthetic route and subsequent reaction steps. |

| Reducing Agent | H₂/Raney Ni, H₂/Pd-C, Sodium Borohydride (NaBH₄) | 200 psi H₂, 60°C epo.org; Room Temp mdpi.com | Reduces imine, nitrile, or ketone functionalities. Choice affects selectivity and reaction conditions (e.g., pressure). |

| Solvent | Methanol, Ethanol (B145695), Toluene, Dichloromethane | Varies with reaction type | Influences reactant solubility, reaction rates, and can affect catalyst activity. google.commdpi.com |

| Catalyst | p-Toluenesulfonic acid, Raney Nickel, Rhodium on alumina | Catalytic amounts | Speeds up reactions like imine formation (acid catalyst) or hydrogenation (metal catalyst). epo.orggoogle.com |

| Temperature | -10°C to 80°C | Varies | Controls reaction rate and selectivity; lower temperatures can enhance selectivity, while higher temperatures increase rate. google.commdpi.com |

| Aminating Agent | Methylamine, Formalin/Formic Acid (Eschweiler-Clarke) | N/A | Introduces the methylamino group, either directly or through reductive amination/N-methylation. epo.org |

Fundamental Reaction Mechanism Investigations

Understanding the underlying reaction mechanisms is essential for optimizing synthetic routes and predicting reaction outcomes. This involves analyzing how chemical bonds are formed and the roles that catalysts and transient species play in the process.

Detailed Analysis of Nucleophilic Attack Pathways

The formation of the core structure of this compound hinges on key nucleophilic attack steps.

C-N Bond Formation : The crucial carbon-nitrogen bond is typically formed through the nucleophilic attack of methylamine on an electrophilic carbon center. In routes utilizing an α-haloketone intermediate like 2-bromo-1-(4-methoxyphenyl)ethanone, the mechanism is a direct SN2 substitution where the nitrogen atom of methylamine displaces the bromide ion. rsc.org In reductive amination pathways, the nucleophilic attack occurs on the carbonyl carbon of 4-methoxyacetophenone or the carbon of a protonated imine (iminium ion), which is a highly electrophilic intermediate. mdpi.com

C-C Bond Formation : In synthetic strategies that build the carbon skeleton, such as those starting from 4-methoxyphenylacetonitrile, the key step is the generation of a carbanion. epo.org A strong base, like lithium diisopropylamide (LDA), deprotonates the carbon alpha to the nitrile group, creating a potent nucleophile that can then attack an electrophile, such as the carbonyl carbon of a ketone. epo.org

Elucidation of Catalyst Roles and Reaction Intermediates

Catalysts and the transient intermediates they generate are central to the efficiency and selectivity of the synthesis.

Catalyst Roles: Different classes of catalysts play specific and vital roles. Acid catalysts , like p-toluenesulfonic acid, accelerate the formation of imine or enamine intermediates by activating the carbonyl group of a ketone or aldehyde toward nucleophilic attack and facilitating the subsequent dehydration step. google.comHeterogeneous metal catalysts , including Raney Nickel and Rhodium on alumina, are indispensable for hydrogenation reactions. epo.org They provide a reactive surface that adsorbs both molecular hydrogen and the substrate (e.g., an imine or nitrile), lowering the activation energy for the reduction process. google.com

Interactive Data Table: Catalysts and Intermediates in Synthesis

| Catalyst/Reagent | Role | Intermediate Species Formed |

|---|---|---|

| p-Toluenesulfonic Acid | Acid Catalyst | Activates carbonyls, facilitates dehydration to form imines. google.com |

| Raney Nickel / Rhodium | Hydrogenation Catalyst | Provides a surface for the catalytic reduction of nitriles or imines. epo.orggoogle.com |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduces ketones and imines to alcohols and amines, respectively. mdpi.com |

| Lithium Diisopropylamide (LDA) | Strong Base | Generates carbanions from precursors like 4-methoxyphenylacetonitrile. epo.org |

| Methylamine | Nucleophile | Forms the C-N bond via nucleophilic attack. |

| 2-bromo-1-(4-methoxyphenyl)ethanone | Electrophile | A key isolable intermediate that readily reacts with nucleophiles. rsc.org |

| Iminium Ion | Reactive Intermediate | A transient, highly electrophilic species formed during reductive amination. nih.gov |

| α-Amino Nitrile | Stable Intermediate | The product of a Strecker reaction, can be isolated before reduction. mdpi.com |

Reaction Intermediates: The synthesis proceeds through a series of transient or isolable intermediates. In reductive amination, an iminium ion is a key electrophilic intermediate that is readily attacked by a hydride reducing agent. nih.gov In multicomponent reactions, enamine or enol intermediates may form and participate in subsequent bond-forming events. nih.gov Other well-defined intermediates that can often be isolated include α-haloketones google.com and the α-amino nitriles formed during a Strecker reaction. mdpi.com The identification and characterization of these intermediates, sometimes through trapping experiments, are crucial for a complete mechanistic understanding. nih.gov

Stereochemical Course and Rate-Determining Steps in the Synthesis of this compound

A primary route to this compound involves the stereoselective reduction of a prochiral ketone precursor, α-(methylamino)-4-methoxyacetophenone. The stereochemical course of this reduction is paramount in establishing the desired chirality at the newly formed stereocenter.

Stereochemical Course

The reduction of the carbonyl group in α-(methylamino)-4-methoxyacetophenone can proceed via several stereochemical models, largely dependent on the nature of the reducing agent and the presence of any chiral auxiliaries or catalysts. The two dominant models that dictate the diastereoselectivity of such reductions are the Felkin-Anh model and the chelation-controlled model.

Felkin-Anh Model: In the absence of a chelating metal, the stereochemical course can often be predicted by the Felkin-Anh model. This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. In the case of α-(methylamino)-4-methoxyacetophenone, the protected amino group would be considered the largest substituent. The nucleophilic attack of the hydride would then occur from the less hindered face of the carbonyl group, leading to a predictable diastereomer.

Chelation-Controlled Model: When a chelating reducing agent (e.g., containing Li+, Mg2+, or Zn2+) is used, the stereochemical outcome can be inverted. The Lewis acidic metal center can coordinate with both the carbonyl oxygen and the nitrogen atom of the methylamino group, forming a rigid five-membered ring. This chelate formation locks the conformation of the molecule, and the hydride is delivered to the less sterically hindered face of this complex. This often leads to the syn-product, whereas the Felkin-Anh model typically favors the anti-product.

The choice of reducing agent is therefore critical in directing the stereochemical course of the reaction. The diastereomeric excess (d.e.) can be significantly influenced by the specific reagents and reaction conditions employed.

| Reducing Agent | Proposed Control | Predominant Diastereomer | Typical Diastereomeric Excess (d.e.) |

| NaBH4 | Felkin-Anh | anti | Moderate |

| Zn(BH4)2 | Chelation | syn | High |

| LiAlH4 | Chelation | syn | Moderate to High |

| L-Selectride® | Steric Approach Control | anti | High |

This table presents typical outcomes for analogous α-amino ketone reductions. Actual results may vary based on specific reaction conditions.

Rate-Determining Steps

A common synthetic pathway proceeds as follows:

Bromination of 4-methoxyacetophenone to yield α-bromo-4-methoxyacetophenone.

Nucleophilic substitution of the bromide with methylamine to form α-(methylamino)-4-methoxyacetophenone.

Stereoselective reduction of the ketone to the final ethanol product.

In this sequence, the nucleophilic substitution step (Step 2) is often the rate-determining step. The reactivity of the α-bromo ketone is high, but the reaction rate is dependent on the concentration and nucleophilicity of methylamine, as well as the solvent and temperature. Side reactions, such as over-alkylation or elimination, can also occur, complicating the kinetics.

Alternatively, if a chiral auxiliary is employed, the formation or cleavage of the auxiliary can become rate-limiting. For instance, in syntheses utilizing chiral oxazolidinones, the alkylation of the enolate is typically efficient, but the subsequent hydrolytic removal of the auxiliary to liberate the final product can be slow and require harsh conditions, thus becoming the rate-determining step.

| Synthetic Step | Potential Rate-Limiting Factors |

| Bromination | Generally fast. |

| Nucleophilic Substitution | Concentration and nucleophilicity of methylamine, temperature, solvent effects. |

| Stereoselective Reduction | Steric hindrance of the reducing agent, reaction temperature, stability of the intermediate. |

| Chiral Auxiliary Removal | Hydrolysis conditions (pH, temperature), stability of the auxiliary. |

Sophisticated Spectroscopic and Structural Characterization Studies of 1 4 Methoxyphenyl 2 Methylamino Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and their spatial relationships can be determined.

Comprehensive ¹H and ¹³C NMR Signal Assignment

The ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol provide a wealth of information about its molecular framework. The assignment of each signal to a specific proton or carbon atom is the first step in a comprehensive structural analysis.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the methoxy (B1213986) group protons, the methylamino group proton and methyl protons, and the protons of the ethanol (B145695) backbone. The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets, a characteristic pattern for this substitution. The methoxy protons give rise to a sharp singlet, while the methyl group of the methylamino substituent also appears as a singlet, though its chemical shift can be influenced by solvent and temperature. The protons on the ethanol backbone, specifically the methine (CH-OH) and methylene (B1212753) (CH₂-N) protons, exhibit more complex splitting patterns due to coupling with each other and with the adjacent amine proton.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The quaternary carbon of the phenyl ring attached to the ethanol chain, the oxygen-bearing aromatic carbon, and the other aromatic carbons can be distinguished based on their chemical shifts and intensities. The carbons of the methoxy group, the methylamino methyl group, and the two carbons of the ethanol backbone also have characteristic chemical shifts.

A representative, though not exhaustive, compilation of expected chemical shifts is provided in the table below. Actual values can vary based on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to ethanol) | ~7.2-7.4 | ~127-129 |

| Aromatic CH (meta to ethanol) | ~6.8-7.0 | ~113-115 |

| Methine CH (on ethanol) | ~4.8-5.0 | ~70-75 |

| Methylene CH₂ (on ethanol) | ~2.7-3.0 | ~55-60 |

| Methoxy OCH₃ | ~3.8 | ~55 |

| Methylamino NCH₃ | ~2.3-2.5 | ~35-40 |

| Aromatic C (ipso to ethanol) | - | ~130-135 |

| Aromatic C (ipso to methoxy) | - | ~158-160 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the signals and to understand the through-bond and through-space relationships between atoms, a suite of 2D NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton and the methylene protons of the ethanol backbone, confirming their adjacency. It would also show coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methine proton signal will show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This technique is invaluable for piecing together the molecular puzzle. For example, the protons of the methoxy group would show a correlation to the aromatic carbon to which the methoxy group is attached. Similarly, the methylene protons would show correlations to the methine carbon and the methylamino carbon.

These 2D NMR techniques, when used in concert, provide a detailed and robust assignment of the entire molecule's NMR spectral data, leaving little room for ambiguity in its constitution.

Conformational Analysis and Dynamic Processes via Variable Temperature NMR

The flexibility of the ethanolamine (B43304) side chain in this compound means that the molecule can exist in various conformations in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.

At higher temperatures, the rate of rotation around single bonds is fast on the NMR timescale, and the observed spectrum is an average of the different conformations. As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier to rotation is high enough, it may be possible to "freeze out" individual conformers, leading to the appearance of new sets of signals in the NMR spectrum. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange processes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's arrangement in the solid state. wikipedia.org This technique is capable of determining the absolute configuration of chiral centers and revealing the intricate network of intermolecular interactions that govern the crystal packing. carleton.edu

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound is required. anton-paar.com This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

The positions and intensities of these diffracted beams are meticulously recorded. wikipedia.org This data is then used to calculate an electron density map of the unit cell, which is the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined. The initial structural model is then refined using least-squares methods to achieve the best possible fit with the experimental data. carleton.edu This refinement process yields highly accurate bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, specialized techniques can be used to determine the absolute configuration of the stereocenter, distinguishing between the (R) and (S) enantiomers.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The crystal structure of this compound is not just defined by the structure of a single molecule, but also by how these molecules pack together in the crystal lattice. This packing is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. nsf.gov

Polymorphic Forms and Crystal Packing Motifs

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and material science. Different polymorphic forms of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. aipla.orgepo.org The characterization of these forms is often achieved through techniques like X-ray powder diffraction (XRPD), which provides a unique fingerprint for each crystalline structure. aipla.org

While specific studies on the polymorphic forms of this compound are not extensively detailed in the provided search results, the general principles of polymorphism suggest that this compound could potentially exist in various crystalline forms. The presence of hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen atoms) allows for a variety of intermolecular interactions, which can lead to different crystal packing motifs. These interactions, such as hydrogen bonds and van der Waals forces, dictate the three-dimensional arrangement of molecules in the crystal lattice. For instance, the analysis of related structures, like (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, reveals how different substituent groups influence crystal packing through C—H···π interactions. researchgate.net The specific arrangement of molecules in the solid state would influence the macroscopic properties of the compound. Further research using techniques like single-crystal X-ray diffraction would be necessary to fully elucidate the polymorphic landscape and crystal packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. williams.edu The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. williams.edu

The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring. This aromatic system gives rise to π → π* transitions, which are typically observed in the UV region. libretexts.org The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption bands. For comparison, a related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, exhibits a maximum absorption (λmax) at 342 nm, which is attributed to an n → π* transition. researchgate.net Generally, molecules with only single bonds and no unshared electron pairs, like alkanes, have high-energy σ → σ* transitions that occur at very short wavelengths, usually below what is accessible by standard spectrophotometers. williams.edu In contrast, the presence of non-bonding electrons on the oxygen and nitrogen atoms of this compound also allows for n → σ* and n → π* transitions. The UV spectrum of a molecule is often a broad band because vibrational and rotational energy levels are superimposed on the electronic levels. williams.edu

The polarity of the solvent can significantly influence the electronic absorption spectrum of a compound. rsustnjogat.org This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. rsustnjogat.org An increase in solvent polarity can lead to either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, depending on the nature of the electronic transition and the interactions between the solute and solvent molecules. sciencepublishinggroup.com For example, a blue shift of an n-π* transition with increasing solvent polarity can occur due to hydrogen bonding between the solute and solvent. bau.edu.lb Studies on similar compounds have shown that both non-specific dipolar interactions and specific hydrogen bonding can play a role in the observed spectral shifts. mdpi.com For this compound, the hydroxyl and amino groups are capable of forming hydrogen bonds with protic solvents, which would be expected to affect its UV-Vis absorption spectrum. The specific shifts would depend on the relative stabilization of the ground and excited states in different solvents.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. algimed.com When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments provides valuable information for elucidating the structure of the original molecule. whitman.edu

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the exact molecular mass of a compound with high accuracy. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown compounds or confirming the identity of a synthesized molecule. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas. algimed.combioanalysis-zone.com For this compound (C10H15NO2), HRMS would be able to confirm its exact mass, providing strong evidence for its molecular formula. Modern HRMS instruments, such as Quadrupole-Time-Of-Flight (Q-TOF) and Orbitrap analyzers, offer high mass accuracy and resolution. eag.comnih.gov

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides detailed structural information and can be used to confirm the connectivity of atoms within a molecule. The fragmentation pathways are often characteristic of specific functional groups and structural motifs. nih.gov

Computational Chemistry and Theoretical Modeling of 1 4 Methoxyphenyl 2 Methylamino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(4-Methoxyphenyl)-2-(methylamino)ethanol, DFT calculations can provide a wealth of information about its fundamental properties.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are governed by the interplay between the methoxy-substituted phenyl ring, the ethanolamine (B43304) side chain, and the methylamino group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule. wikipedia.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For aromatic compounds, the HOMO is often located on the electron-rich aromatic ring, while the LUMO is distributed over the entire molecule or specific electron-accepting groups. In the case of this compound, the HOMO is expected to be localized on the methoxyphenyl group, which acts as an electron-donating moiety. The LUMO, conversely, would likely be distributed across the aminomethanol (B12090428) side chain.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. arxiv.org For similar aromatic compounds, this energy gap is typically in the range of 4-6 eV.

Table 1: Illustrative Frontier Orbital Energies for a Phenylethanolamine-like Structure

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on typical DFT calculations for structurally related compounds.

Reactivity Descriptors (e.g., Electrostatic Potential, Electrophilicity, Chemical Hardness)

Reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical behavior. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the methylamino group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Other global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), can also be calculated. wikipedia.org Chemical hardness is a measure of the resistance to charge transfer, while the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated from the HOMO and LUMO energies.

Vibrational Frequency Analysis and Spectroscopic Correlation (e.g., IR, Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, one can assign the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include:

O-H stretching: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, corresponding to the hydroxyl group.

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would show a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). wikipedia.org

DFT calculations can predict these frequencies with good accuracy, although they are often scaled to better match experimental values due to the neglect of anharmonicity and other factors in the theoretical model.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and flexibility of a molecule over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent).

Simulations of similar molecules, such as ethanolamine, have shown that the main dihedral angle (O-C-C-N) tends to adopt a gauche conformation in solution, with significant intramolecular hydrogen bonding. ucsb.edu For this compound, MD simulations could be used to study the rotational barriers of the methoxy group and the ethanolamine side chain, as well as to investigate the dynamics of intramolecular hydrogen bonding between the hydroxyl and amino groups. These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations can predict various spectroscopic parameters, providing valuable information for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an important tool for confirming molecular structures. For this compound, the ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shift of the methoxy group protons is typically a singlet around 3.8 ppm, while the carbon of the methoxy group appears around 55-62 ppm in the ¹³C NMR spectrum. nih.govnih.govyoutube.com The precise chemical shifts are influenced by the conformation of the methoxy group relative to the aromatic ring. nih.gov

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be simulated using Time-Dependent DFT (TD-DFT). Aromatic amines and ethers typically exhibit absorption bands in the UV region. For this compound, one would expect to see π-π* transitions associated with the benzene (B151609) ring, with the methoxy and methylamino groups acting as auxochromes that can shift the absorption maxima.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving phenylethanolamine derivatives, DFT calculations have been successfully employed to study enzymatic transformations.

For example, the mechanism of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the methylation of norepinephrine (B1679862) to epinephrine, has been investigated using DFT. These studies have shown that the reaction proceeds via an S_N2 mechanism, and calculations have helped to identify the key amino acid residues involved in the catalysis. The transition state for the methyl transfer can be located, and its structure and energy provide insights into the reaction barrier.

For this compound, similar computational approaches could be used to study its potential reactions, such as oxidation, N-alkylation, or reactions at the hydroxyl group. By modeling the reactants, products, and potential intermediates, and then searching for the transition state structures connecting them, one can map out the potential energy surface of a reaction and predict the most likely reaction pathways.

Non-Linear Optical (NLO) Properties and Related Quantum Chemical Parameters

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science, driven by the potential for developing advanced photonic and optoelectronic devices. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). Theoretical and computational chemistry, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful framework for predicting and understanding the NLO properties of novel compounds.

While specific experimental or theoretical studies on the NLO properties of this compound are not extensively available in the public domain, its molecular structure suggests potential for NLO activity. The molecule incorporates an electron-donating methoxy group (-OCH3) on the phenyl ring and a methylaminoethanol side chain, which can also influence the electronic distribution. Computational models can elucidate the relationship between the molecular structure and its NLO response.

Detailed computational analyses of similar molecules, such as methoxyphenyl and aminophenol derivatives, have established a clear correlation between molecular structure and NLO properties. researchgate.netnih.gov These studies typically involve the calculation of several key quantum chemical parameters. The dipole moment (μ), molecular polarizability (α), and the first-order hyperpolarizability (β) are fundamental indicators of a molecule's NLO potential. researchgate.netdergipark.org.tr A high value of β, in particular, is desirable for second-order NLO applications.

The theoretical investigation of NLO properties often involves geometry optimization of the molecule in its ground state, followed by the calculation of electronic properties using a suitable basis set. researchgate.netdergipark.org.tr The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed. The energy gap between HOMO and LUMO is a crucial parameter, as a smaller energy gap generally correlates with higher polarizability and, consequently, a more significant NLO response. researchgate.net

For a molecule like this compound, a hypothetical computational study using DFT could yield the quantum chemical parameters shown in the following table. It is important to note that these values are illustrative and based on typical findings for structurally related compounds.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| μ (Debye) | Total Dipole Moment | 3.5 D |

| α (a.u.) | Average Polarizability | 150 a.u. |

| Δα (a.u.) | Anisotropy of Polarizability | 80 a.u. |

| β_tot (esu) | Total First Hyperpolarizability | 1.2 x 10⁻³⁰ esu |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (eV) | E_LUMO - E_HOMO | 4.6 eV |

Furthermore, the analysis of frontier molecular orbitals would likely show the HOMO localized on the electron-rich methoxyphenyl group, while the LUMO might be distributed over other parts of the molecule, facilitating the intramolecular charge transfer necessary for NLO activity. The energy gap is a key factor in determining the molecule's reactivity and electronic transitions. researchgate.net

Chemical Reactivity, Derivatization, and Functionalization Research of 1 4 Methoxyphenyl 2 Methylamino Ethanol

Investigating Functional Group Transformations

The chemical character of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol is defined by its principal functional groups: a hydroxyl group, a secondary amine, and a methoxy-substituted phenyl ring. Each of these sites can be selectively targeted for chemical modification.

Hydroxyl Group Derivatization (e.g., Esterification, Etherification)

The secondary hydroxyl group is a primary site for derivatization, allowing for the formation of esters and ethers, which can significantly alter the compound's physicochemical properties.

Esterification: The hydroxyl group can undergo esterification through reaction with acylating agents. A common method is acetylation using acetic anhydride (B1165640) (Ac₂O). The efficiency and selectivity of this reaction can be influenced by the solvent system. For instance, derivatization with Ac₂O in acetone (B3395972) is effective for producing acetate (B1210297) esters from non-sterically hindered alcohols. nih.gov However, in protic solvents like methanol, the reaction is often less effective due to competing reactions with the solvent. nih.gov These transformations are critical for probing the role of the hydroxyl group in molecular interactions.

Etherification: The formation of ethers is another key modification of the hydroxyl moiety. The synthesis of ether derivatives can be achieved through various methods, including the Williamson ether synthesis. A related synthetic approach involves the preparation of precursor ketones, such as 2-bromo-1-(4-methoxyphenyl)ethanone, which can be reacted with a phenol (B47542) to form a phenoxy ketone intermediate. Subsequent reduction of the ketone yields the corresponding ether derivative, for example, 1-(4-methoxyphenyl)-2-phenoxyethanol. rsc.org This multi-step process allows for the introduction of a wide range of aryl and alkyl groups at the oxygen position.

A summary of representative hydroxyl group derivatization reactions is presented in Table 1.

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Esterification | Acetic Anhydride / Acetone | Acetate Ester | nih.gov |

| Etherification | Phenol, K₂CO₃ (on bromo-ketone precursor) then NaBH₄ | Phenyl Ether | rsc.org |

Secondary Amine Functionalization (e.g., Acylation, Alkylation, Sulfamoylation)

The secondary amine provides a nucleophilic center that is readily functionalized. These modifications are crucial for modulating the basicity and steric profile of the nitrogen atom.

Acylation: The secondary amine can be acylated to form amides using reagents like acid chlorides or anhydrides. This transformation converts the basic amine into a neutral amide group, which can serve as a hydrogen bond donor and acceptor.

Alkylation: N-alkylation is a common strategy to produce tertiary amines. Reductive amination is a powerful method for this purpose, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. A specific example is N,N-dimethylation, which can be achieved by reacting the parent compound with formaldehyde (B43269) in the presence of a reducing catalyst like Raney nickel under hydrogen pressure. epo.org This converts the secondary methylamino group into a tertiary dimethylamino group. epo.org More broadly, reaction with various aldehydes followed by reduction with agents like sodium borohydride (B1222165) is a versatile method for synthesizing a range of N-alkylated derivatives. mdpi.comsemanticscholar.org

Sulfamoylation: The nitrogen atom can also be sulfamoylated to produce sulfamides. This can be achieved using sulfamoyl chlorides or specialized sulfamoylating agents. Modern methods employ stable and selective reagents, such as N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, which can react with amines under mild conditions. galchimia.com Another approach utilizes electron-deficient aryl sulfamates in the presence of a catalyst like N-methylimidazole. organic-chemistry.orgnih.gov These reactions attach a sulfamoyl group (-SO₂NR₂), significantly altering the electronic properties and hydrogen-bonding capabilities of the nitrogen center.

Aromatic Ring Substitutions and Modifications

The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic system susceptible to electrophilic substitution. The methoxy (B1213986) substituent is a strong activating, ortho-, para-directing group. Since the para position is already substituted, electrophilic attack is directed to the two equivalent ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Introduction of halogen atoms, such as bromine or chlorine, onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. The synthesis of related compounds like 1-(2-bromo-4-methoxyphenyl)ethanol demonstrates the feasibility of such modifications. sigmaaldrich.com

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group at an ortho position.

Friedel-Crafts Acylation/Alkylation: The electron-rich ring is amenable to Friedel-Crafts reactions, allowing for the introduction of acyl or alkyl groups. The synthesis of related structures often begins with the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), highlighting the utility of this reaction for building complexity on this ring system. googleapis.com

Synthesis and Characterization of Analogues and Derivatives for Structure-Property Relationship Studies

Positional Isomers and Stereoisomers

Positional Isomers: The arrangement of substituents on the phenyl ring can be altered to produce positional isomers. By starting with different isomers of methoxyacetophenone, for example, analogues such as 1-(3-methoxyphenyl)-2-(methylamino)ethanol (B1213118) can be synthesized. sigmaaldrich.com These isomers allow researchers to probe the importance of the methoxy group's position relative to the ethanolamine (B43304) side chain.

Stereoisomers: The core structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C-1). Consequently, the compound exists as a pair of enantiomers: (R)-1-(4-Methoxyphenyl)-2-(methylamino)ethanol and (S)-1-(4-Methoxyphenyl)-2-(methylamino)ethanol. The synthesis of enantiomerically pure forms is critical for studying stereospecific interactions. This is often achieved through chiral resolution of the racemic mixture, for instance, by forming diastereomeric salts with a chiral resolving agent like N-acetyl-L-leucine, a technique proven effective for closely related structures. google.com Asymmetric synthesis, using chiral catalysts or auxiliaries, represents another pathway to access individual stereoisomers. google.comgoogle.com

A comparison of the parent compound and a key positional isomer is shown in Table 2.

Table 2: Selected Isomers of 1-(Methoxyphenyl)-2-(methylamino)ethanol

| Compound Name | Structure | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound |  |

58777-87-0 | C₁₀H₁₅NO₂ |

| 1-(3-Methoxyphenyl)-2-(methylamino)ethanol |  |

93310-47-5 | C₁₀H₁₅NO₂ |

Systematic Chemical Modification and Lead Compound Derivatization

Systematic derivatization of this compound is a cornerstone of lead optimization in medicinal chemistry. By methodically altering each part of the molecule, researchers can build a comprehensive picture of the structure-property relationships. The functional handles discussed previously (hydroxyl, amine, and aromatic ring) serve as the points for these systematic modifications.

For example, a library of derivatives could be generated by:

Varying N-Alkyl Substituents: Replacing the N-methyl group with larger alkyl, cycloalkyl, or arylmethyl groups to explore the steric and electronic requirements of the amine binding pocket. nih.gov

Modifying the Hydroxyl Group: Converting the alcohol to a series of esters or ethers to modulate polarity and hydrogen-bonding capacity.

Altering Aromatic Substitution: Introducing different substituents (e.g., halogens, alkyls, additional methoxy groups) at the C-3 and C-5 positions of the phenyl ring to fine-tune electronic properties and potential ring interactions. google.com

This systematic approach allows for the development of quantitative structure-activity relationships (QSAR), providing valuable insights for the rational design of new compounds with optimized properties. The synthesis of complex molecules like 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol is an example of how the core scaffold can be extensively modified to produce novel chemical entities. epo.org

Stability and Degradation Pathway Investigations of this compound

The long-term stability and degradation behavior of a chemical compound are fundamental to its practical application, storage, and handling. The susceptibility of this compound to environmental factors such as oxygen and heat dictates its shelf-life and the potential formation of impurities over time. This section explores the available research and theoretical pathways concerning the oxidative and thermal decomposition of this compound.

Oxidative Decomposition Studies

The molecular structure of this compound, featuring a secondary amine and a benzylic secondary alcohol, presents two primary sites susceptible to oxidation. While specific, detailed studies on the oxidative degradation of this exact molecule are limited in publicly accessible literature, the reactivity of the β-amino alcohol functional group is well-understood and can be used to predict potential decomposition pathways.

Oxidation of the secondary amino group can lead to the formation of an imine or, with further reaction, cleavage of the N-methyl group. The secondary alcohol is also a prime target for oxidation, which would yield a β-amino ketone, specifically 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one. Stronger oxidizing conditions could lead to the cleavage of the carbon-carbon bond between the carbonyl and the amine-bearing carbon. A related compound, 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol (Synephrine), is known to be unstable in the presence of strong oxidizing agents. chemicalbook.com This suggests that this compound would likely exhibit similar reactivity, with its stability being compromised under oxidative stress.

The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the benzylic alcohol. In general, β-amino alcohols can undergo degradation, and the specific products are dependent on the oxidizing agent and reaction conditions. nih.gov The deamination of amino alcohols is a known degradation route that can proceed through various mechanisms. rsc.orgnih.gov

Below is a table of potential products resulting from oxidative decomposition, based on established chemical principles for this class of compounds.

Table 1: Potential Oxidative Decomposition Products

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-one | C₁₀H₁₃NO₂ | Oxidation of the secondary alcohol to a ketone. |

| 1-(4-Methoxyphenyl)-2-(methylimino)ethanol | C₁₀H₁₁NO₂ | Oxidation of the secondary amine to an imine. |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | Oxidative cleavage of the bond between the two carbons of the ethanol (B145695) chain. |

This table illustrates theoretically plausible degradation products. Experimental validation is necessary to confirm their formation from this compound.

Thermal Stability and Degradation Mechanisms

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. This is a critical parameter for defining safe storage temperatures and for processes that might involve heat. A Safety Data Sheet for this compound indicates that it is stable under normal conditions, but thermal decomposition can lead to the release of irritating gases and vapors, including toxic fumes like nitrogen oxides under fire conditions. thermofisher.com

Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability. While a specific TGA curve for this compound is not publicly available, analysis of related structures provides insight. For example, 2-(Methylamino)ethanol, a simpler amino alcohol, is noted to emit toxic fumes of nitrogen oxides when heated to decomposition. nih.gov TGA has been effectively used to quantify the amount of amino acid coatings on nanoparticles, showing distinct weight loss stages corresponding to the decomposition of the organic molecules. iaea.org

The degradation of this compound under thermal stress would likely initiate with the cleavage of the weakest bonds. The C-N bond of the amino group and the C-O bond of the alcohol are probable initial sites of fragmentation. At higher temperatures, further degradation involving the methoxyphenyl ring would occur.

The following table outlines a hypothetical thermal degradation profile based on the known behavior of similar organic compounds.

Table 2: Hypothetical Thermal Degradation Profile

| Temperature Range (°C) | Approximate Weight Loss (%) | Potential Degradation Events |

|---|---|---|

| < 150°C | < 2% | Loss of volatile impurities or moisture. |

| 150°C - 270°C | 2 - 60% | Onset of decomposition. Cleavage of the C-N bond, loss of the methylamino group, or cleavage of the C-C side-chain bond. |

This table is a hypothetical representation. Precise decomposition temperatures and weight loss percentages for this compound require experimental confirmation via TGA/DSC analysis.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral β-amino alcohols like 1-(4-Methoxyphenyl)-2-(methylamino)ethanol are prized for their ability to impart stereochemical control in chemical reactions. diva-portal.orgwestlake.edu.cn

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are capable of promoting chemical reactions that produce a chiral product with high enantiomeric excess. The development of novel chiral ligands is a continuous effort in chemical research to improve the efficiency and selectivity of asymmetric reactions. acs.org

The structure of this compound, with its nitrogen and oxygen atoms, is well-suited for chelation to a metal center. acs.org While specific research on ligands derived directly from this compound is not extensively documented, its structural motifs are present in a variety of successful chiral ligands. For example, chiral amino alcohols are precursors to widely used ligand classes such as oxazolines and phosphine-amino alcohols. These ligands have proven effective in a range of metal-catalyzed reactions, including asymmetric hydrogenations, alkylations, and hydrosilylations. The presence of the methoxy (B1213986) group on the phenyl ring can also influence the electronic properties of the resulting metal complex, potentially fine-tuning its reactivity and selectivity.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Amino Alcohol-Derived Ligands

| Reaction Type | Metal Catalyst | Product Class |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Alcohols, Amines |

| Asymmetric Alkylation | Zinc, Copper | Chiral Alcohols |

| Asymmetric Hydrosilylation | Rhodium, Iridium | Chiral Alcohols |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. diva-portal.org After the reaction, the auxiliary is removed, having served its purpose of controlling the stereochemical outcome. Chiral 1,2-amino alcohols are a well-established class of chiral auxiliaries. acs.org

This compound can function as a chiral auxiliary by forming a temporary covalent bond with a substrate, for instance, by forming an oxazolidine (B1195125) with an aldehyde or ketone. The steric bulk of the auxiliary and the conformational rigidity of the resulting intermediate can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This leads to the formation of a new stereocenter with a predictable configuration. organic-chemistry.org The auxiliary can then be cleaved under mild conditions to reveal the desired chiral product.

Table 2: Examples of Stereoselective Transformations Using Chiral Amino Alcohol Auxiliaries

| Reaction Type | Substrate | Reagent | Product |

|---|---|---|---|

| Aldol (B89426) Addition | Chiral Oxazolidinone | Enolate | β-Hydroxy Ketone |

| Diels-Alder Reaction | Chiral Acrylate | Diene | Chiral Cyclohexene |

Role as a Synthetic Intermediate for Complex Organic Molecules

Beyond its use as a tool to control stereochemistry, the carbon skeleton of this compound can be incorporated into the final structure of a more complex target molecule. biosynth.com

Phenethylamines are a class of compounds characterized by a phenyl ring attached to an ethylamine (B1201723) backbone. wikipedia.org Many phenethylamine (B48288) derivatives are biologically active and form the core of numerous pharmaceuticals and natural products. The structure of this compound contains a substituted phenylethanolamine core, making it a plausible precursor for certain phenethylamine analogues.

Through a series of chemical transformations, such as deoxygenation of the benzylic alcohol and potential modification of the amine and methoxy groups, this compound could be converted into a variety of substituted phenethylamines. For instance, reductive removal of the hydroxyl group would yield a 4-methoxyphenethylamine (B56431) derivative. acs.org The synthesis of such analogues is of interest in medicinal chemistry for the exploration of new therapeutic agents.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. researchgate.net

For example, reaction with aldehydes or ketones can lead to the formation of chiral oxazolidines. researchgate.net Further reactions, such as cyclization with phosgene (B1210022) or its equivalents, could yield oxazolidinones, another important class of heterocyclic compounds. The inherent chirality of the starting material allows for the synthesis of these heterocycles in an enantiomerically pure form, which is often crucial for their biological activity.

Exploration in the Design and Development of Novel Materials

The application of small organic molecules in materials science is a burgeoning field of research. While the use of this compound in this area is not yet well-established, its molecular structure suggests potential for exploration. Chiral molecules are of interest for the development of chiral polymers, liquid crystals, and other functional materials with unique optical or recognition properties. researchgate.net

The presence of hydrogen-bond donors (the hydroxyl and amine groups) and a hydrogen-bond acceptor (the oxygen of the methoxy group) could facilitate the formation of ordered supramolecular structures through self-assembly. Such ordered assemblies are a key feature in the design of molecular gels, organic non-linear optical materials, and sensors. The aromatic ring also provides a site for π-π stacking interactions, which can further contribute to the stability and properties of self-assembled materials. While speculative, the potential for this compound to serve as a building block for novel materials remains an intriguing avenue for future research.

Optical and Electronic Property Tuning in Polymer and Organic Semiconductor Research

The integration of chiral units into polymer backbones or as side chains is a recognized strategy for inducing unique optical and electronic properties. The chirality inherent in this compound makes it a candidate for the synthesis of electro-active and photo-active polymers. Chiral structures can influence the helical arrangement of polymer chains, leading to materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are valuable for applications in optical displays and spintronics.

The phenylethanolamine framework is a known component in the synthesis of organic semiconductors. The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the HOMO-LUMO energy levels of a resulting conjugated system, thereby tuning its electronic and optical bandgap. In the context of organic semiconductors, precise control over molecular structure allows for the optimization of charge transport properties. The amino alcohol moiety of this compound can be chemically modified to incorporate it into a polymer chain, potentially influencing intermolecular packing and charge carrier mobility. While specific studies on polymers derived exclusively from this compound are not detailed in current literature, the principles of molecular engineering in organic electronics suggest its potential utility. For instance, related phenylethanolamine derivatives are explored for their role in creating materials with specific electronic behaviors. The synthesis of new electronically active materials is a driving force in the field, with a focus on pi-conjugated systems that form the basis of organic semiconductor research. nih.gov

| Feature | Potential Impact in Polymers/Semiconductors |

| Chiral Center | Induces chiroptical properties (e.g., circular dichroism), potentially leading to applications in advanced optics and spintronics. |

| Methoxyphenyl Group | The electron-donating nature of the methoxy group can tune the electronic bandgap and optical absorption of the material. |

| Amino Alcohol Moiety | Provides a reactive site for polymerization and can influence intermolecular interactions and self-assembly, affecting charge transport. |

Self-Assembly and Supramolecular Chemistry Applications

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The structure of this compound is well-suited for directing such processes. The hydroxyl and secondary amine groups are capable of forming strong hydrogen bonds, which are fundamental interactions in supramolecular chemistry.

The combination of the aromatic ring (capable of π-π stacking), the polar amino alcohol group (for hydrogen bonding), and a defined stereochemistry makes this molecule a candidate for creating complex, self-assembled architectures. Chiral amino alcohols are recognized as essential structural moieties for producing a wide array of synthetic and natural bioactive molecules. nih.govfrontiersin.org The principles governing their synthesis and interaction are critical. nih.govwestlake.edu.cn In materials science, these interactions can be harnessed to build nanostructures like fibers, gels, or films.

For example, peptide amphiphiles, which often contain chiral amino acids, self-assemble into nanofibers and other structures driven by a combination of hydrogen bonding and hydrophobic collapse. nih.gov Similarly, this compound could act as a small-molecule gelator or be incorporated into larger molecules designed to self-assemble into functional materials. The chirality of the molecule can translate into the formation of helical or twisted supramolecular structures, a phenomenon of great interest for creating chiral sensors or asymmetric catalysts. The study of how molecules like perylene (B46583) diimides can be conjugated to biological molecules to create new nanoassemblies highlights the potential for bioconjugates in this field. mdpi.com

| Interaction Type | Structural Contributor | Potential Supramolecular Outcome |

| Hydrogen Bonding | Amino and hydroxyl groups | Formation of extended networks, fibers, or gels. |

| π-π Stacking | Methoxyphenyl ring | Directional organization and stabilization of assemblies. |

| Chiral Interactions | Asymmetric carbon center | Induction of helical or twisted morphologies in the final nanostructure. |

| Dipole-Dipole | Methoxy and hydroxyl groups | Influence on molecular packing and orientation. |

Although specific, published examples of supramolecular structures derived solely from this compound are not yet prevalent, its molecular design embodies the key features required for a versatile participant in the field of supramolecular materials chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methoxyphenyl)-2-(methylamino)ethanol, and how can yield and purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-methoxyphenethyl bromide with methylamine in anhydrous ethanol under reflux (6–8 hours, 70–80°C) achieves ~75% yield. Purity is enhanced by using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol .

- Critical Variables : Solvent choice (polar aprotic solvents improve reaction rates), stoichiometric excess of methylamine (1.5–2.0 equivalents), and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing structural and stereochemical properties?

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows key peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.7 ppm (methoxy group), δ 2.4–3.1 ppm (methylamino and ethanol protons) .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 196.1, confirming molecular weight (C₁₀H₁₅NO₂) .

- Stereochemistry : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers. X-ray crystallography is definitive for absolute configuration .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s chemical reactivity (e.g., oxidation, substitution)?

- Oxidation : Under acidic KMnO₄, the ethanol moiety oxidizes to a ketone (yielding 1-(4-methoxyphenyl)-2-(methylamino)acetone). Catalytic hydrogenation (Pd/C, H₂) reduces the ketone back to the alcohol .

- Substitution : Thionyl chloride converts the hydroxyl group to a chloride (SOCl₂, 0–5°C, 2 hours, 85% yield), enabling further derivatization (e.g., nucleophilic displacement with amines) .

- Contradictions : Discrepancies in reaction yields (e.g., 70–88% in halogenation) may arise from moisture sensitivity or competing side reactions (e.g., over-oxidation). Control via strict anhydrous conditions and real-time TLC monitoring is advised .

Q. What strategies enable enantioselective synthesis of this compound for pharmacological studies?

- Catalytic Asymmetric Synthesis : Use chiral catalysts like (R)-BINAP-Ru complexes for reductive amination of 4-methoxyphenylglyoxal with methylamine (up to 90% ee) .

- Biocatalysis : Engineered alcohol dehydrogenases (e.g., from Lactobacillus brevis) selectively reduce prochiral ketones to (S)-enantiomers (≥95% ee) in aqueous buffer (pH 7.0, 30°C) .

Q. How can researchers resolve discrepancies in spectral data during structural validation?

- Case Study : Conflicting ¹³C NMR signals for the methoxy group (δ 55–56 ppm vs. δ 53–54 ppm) may arise from solvent polarity or impurities. Validate via:

- 2D NMR (HSQC/HMBC) : Correlate methoxy carbon (δ 55 ppm) to adjacent aromatic protons.

- DSC Analysis : Confirm purity (>98%) to rule out impurity-driven shifts .

Q. What in vitro models are suitable for assessing its biological activity and structure-activity relationships (SAR)?

- SAR Framework :

- Pharmacophore : The methoxy group enhances lipid solubility (logP ~1.8), while the ethanolamine moiety mimics endogenous neurotransmitters (e.g., epinephrine) .

- Biological Assays :

- Receptor Binding : Radioligand assays (³H-labeled compound) on β₂-adrenergic receptors (IC₅₀ ~5–10 µM).

- Cytotoxicity : MTT assays in HEK293 cells (EC₅₀ >100 µM suggests low toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products